N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine and triazole compounds .
Scientific Research Applications
N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown anticancer activity.
1-benzyl-1H-1,2,3-triazol-4-yl derivatives: Known for their antimicrobial properties.
Uniqueness
N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific structural configuration, which combines the properties of both pyrimidine and triazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N6 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-benzyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N6/c1-2-4-11(5-3-1)7-15-12-6-13(17-9-16-12)19-10-14-8-18-19/h1-6,8-10H,7H2,(H,15,16,17) |
InChI Key |
NURPJYWCSAIWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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